3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Overview
Description
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde is a compound belonging to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique chemical and physical properties. Although the specific compound 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has not been extensively studied, related compounds provide valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategies such as oxidative coupling reactions and palladium-catalyzed intramolecular cyclization. For instance, the synthesis of new organic semiconducting polymers containing fused aromatic rings like 3,6-dimethylthieno[3,2-b]thiophene demonstrates the utility of oxidative coupling reactions in creating thiophene-based materials with significant electronic properties (Kong et al., 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives plays a crucial role in their chemical reactivity and physical properties. X-ray crystallography and molecular orbital calculations are common techniques used to analyze these structures. For example, the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate provided insights into the coordination and geometry of similar organometallic compounds (Shearer et al., 1980).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and nitration, which are influenced by their electronic structure. The synthesis and characterization of dimers, trimers, and tetramers of 3,6-dimethylthieno[3,2-b]thiophene highlight the reactivity of thiophene units when connected at specific positions, affecting their electronic properties and potential applications (Nakayama et al., 1996).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as their solubility, melting points, and optical properties, are critical for their application in various fields. The synthesis and optical properties of functionally substituted thiophene derivatives reveal how modifications to the thiophene core can influence properties like fluorescence quantum yields, which are important for applications in dyes and organic electronics (Bogza et al., 2018).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity towards electrophilic substitution and their ability to undergo polymerization, are key factors that determine their utility in synthesis and material science. Studies on the polymerization of thiophene derivatives, like the acid-catalyzed polycondensation of 2-acetoxymethyl-3,4-dimethylthiophene, shed light on the mechanisms and outcomes of such reactions, leading to materials with unique electronic and structural properties (Stagnaro et al., 2009).
Scientific Research Applications
Synthesis and Antimicrobial Studies : This compound has been utilized in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These synthesized products exhibited promising antimicrobial properties (Kheder & Mabkhot, 2012).
Formation of Novel Derivatives : It has been used in the synthesis of various derivatives of thieno[2,3-b]pyridine, thieno[2,3-d]pyrimidine, and thieno[3′,2′:5,6]pyrido[2,3-d]-pyrimidine, expanding the range of available functional derivatives of thiophene (Shvedov, Kharizomenova, & Grinev, 1974).
Synthesis of Thieno-Thiophenes and Pyrimidines : The compound has been integral in synthesizing various thieno-thiophenes and thieno[3,2-d]pyrimidin-7(6H)-ones, demonstrating versatility in organic synthesis (Hawkins et al., 1994).
Generation of Aryl Thieno[2,3-c]Furans : It has played a role in generating aryl thieno[2,3-c]furans and furo[3,4-b]pyridine, showcasing its importance in the development of novel organic compounds (Kuroda et al., 1991).
Synthesis of Biological Active Compounds : This chemical has been used for the one-pot synthesis of various thieno[2,3-b]thiophenes, which are useful as starting materials for creating biologically active compounds (El-Saghier, 1993).
Analgesic and Anti-inflammatory Agents : It has been involved in synthesizing new analgesic and anti-inflammatory agents, demonstrating its potential in medicinal chemistry (Alagarsamy, Vijayakumar, & Solomon, 2007).
Selective Hydrazidation Studies : The compound has been studied for selective hydrazidation, contributing to the development of various chemical synthesis techniques (Jing, 2011).
Optical Properties in Dyes and Pigments : It has been used to synthesize compounds with interesting optical properties, suggesting potential applications in dyes and pigments (Bogza et al., 2018).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene-based compounds are known to have a variety of biological effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXSPMHCXWYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381122 | |
Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159709-36-1 | |
Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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